molecular formula C14H19NO B14322123 4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol CAS No. 105886-85-9

4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol

Cat. No.: B14322123
CAS No.: 105886-85-9
M. Wt: 217.31 g/mol
InChI Key: MIPYCVNBBMUWHK-UHFFFAOYSA-N
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Description

4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol is an organic compound that features a phenol group substituted with a cyclopentene ring and a dimethylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol typically involves the following steps:

    Formation of the Cyclopentene Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution on the Phenol Ring:

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The cyclopentene ring can be reduced to a cyclopentane ring.

    Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or other electrophiles.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclopentane derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The phenol group could participate in hydrogen bonding, while the dimethylaminomethyl group might interact with biological targets through ionic or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclopent-2-en-1-yl)phenol: Lacks the dimethylaminomethyl group.

    2-[(Dimethylamino)methyl]phenol: Lacks the cyclopentene ring.

Uniqueness

The combination of the cyclopentene ring and the dimethylaminomethyl group on the phenol ring makes 4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol unique, potentially offering distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

105886-85-9

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

4-cyclopent-2-en-1-yl-2-[(dimethylamino)methyl]phenol

InChI

InChI=1S/C14H19NO/c1-15(2)10-13-9-12(7-8-14(13)16)11-5-3-4-6-11/h3,5,7-9,11,16H,4,6,10H2,1-2H3

InChI Key

MIPYCVNBBMUWHK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)C2CCC=C2)O

Origin of Product

United States

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